1-Chloro-3-methoxypropane

Catalog No.
S774504
CAS No.
36215-07-3
M.F
C4H9ClO
M. Wt
108.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-methoxypropane

CAS Number

36215-07-3

Product Name

1-Chloro-3-methoxypropane

IUPAC Name

1-chloro-3-methoxypropane

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

InChI

InChI=1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3

InChI Key

BQLHMMQUVJCTAN-UHFFFAOYSA-N

SMILES

COCCCCl

Synonyms

3-Chloropropyl Methyl Ether; 3-Methoxypropyl Chloride;

Canonical SMILES

COCCCCl

Field

Application

The compound 1-Chloro-3-methoxypropane is an important intermediate of organic compounds and has a wide application range .

Method

The synthesis of 1-Chloro-3-methoxypropane involves several steps :

Results

This method improves the yield, simplifies the operation, and reduces the production cost .

1-Chloro-3-methoxypropane is an organic compound with the molecular formula C₄H₉ClO and a molecular weight of approximately 108.57 g/mol. It is characterized by a chloro group and a methoxy group attached to a propane backbone. The compound appears as a colorless liquid at room temperature and is soluble in organic solvents. Its structure consists of a three-carbon chain (propane) with a chlorine atom at the first carbon and a methoxy group (-OCH₃) at the third carbon.

There is no current scientific data available on the specific mechanism of action of 1-chloro-3-methoxypropane in biological systems.

  • Skin and eye irritant: The chloroalkyl group can react with skin and eye tissues, causing irritation [].
  • Flammable: The presence of a C-Cl bond suggests flammability. Proper handling and storage precautions are necessary [].
Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of 3-methoxypropan-1-ol.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
  • Reactions with Grignard Reagents: It can react with Grignard reagents to form new carbon-carbon bonds, leading to more complex alcohols.

The synthesis of 1-chloro-3-methoxypropane typically involves the reaction of sodium methoxide with 1,3-bromochloropropane in the presence of a phase-transfer catalyst. The process can be summarized as follows:

  • Preparation: A dispersion of sodium methoxide is prepared in an inert solvent such as benzene.
  • Reaction: This dispersion is then added dropwise to 1,3-bromochloropropane while maintaining a reaction temperature between 20°C and 110°C.
  • Isolation: After the reaction is complete, sodium bromide is filtered out, and the product is washed and purified through distillation or rectification .

1-Chloro-3-methoxypropane finds applications primarily in organic synthesis. It serves as an intermediate for:

  • Synthesis of Pharmaceuticals: Used in the production of various medicinal compounds.
  • Chemical Manufacturing: Acts as a building block for more complex organic molecules.
  • Laboratory Research: Utilized in research settings for developing new

1-Chloro-3-methoxypropane shares structural similarities with several other alkyl halides and ether compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-3-methoxypropaneC₄H₉BrOContains bromine instead of chlorine; more reactive.
2-Chloro-2-methylpropaneC₅H₁₁ClBranched structure; higher boiling point.
MethoxypropaneC₄H₁₀OLacks halogen; used primarily as a solvent.

Uniqueness: The presence of both chloro and methoxy groups at specific positions on the propane chain gives 1-chloro-3-methoxypropane distinct reactivity patterns compared to its analogs, making it particularly useful in targeted organic synthesis.

This comprehensive overview provides insights into the characteristics, reactions, synthesis methods, applications, and comparative analysis of 1-chloro-3-methoxypropane within the realm of organic chemistry.

From 1,3-Propanediol Derivatives

Early synthetic routes to 1-chloro-3-methoxypropane relied on 1,3-propanediol derivatives, though these methods faced significant limitations. One approach involved methylating 1-chloro-3-hydroxypropane (Cl(CH₂)₃OH) with dimethyl sulfate, yielding the target compound at approximately 65% efficiency [2]. Another method utilized phosphorus trihalides (e.g., PCl₃) to halogenate 3-methoxy-1-propanol (HO(CH₂)₃OMe), achieving yields between 58% and 76% [2]. These routes suffered from low atom economy due to stoichiometric byproduct formation and dependence on 1,3-propanediol, which was historically scarce and expensive [2].

From 1,3-Bromochloropropane

The development of 1,3-bromochloropropane (Br(CH₂)₃Cl) as a precursor marked a pivotal advancement. This compound, synthesized via anti-Markovnikov addition of hydrogen bromide to allyl chloride, became commercially accessible in China by the early 21st century [3]. Reacting 1,3-bromochloropropane with sodium methoxide (NaOMe) in inert solvents like benzene enabled monoetherification with >90% yields [2]. The reaction proceeds via nucleophilic substitution:
$$
\text{Br(CH}2\text{)}3\text{Cl} + \text{NaOMe} \rightarrow \text{Cl(CH}2\text{)}3\text{OMe} + \text{NaBr}
$$
Key parameters include a 1:0.9–1.2 molar ratio of 1,3-bromochloropropane to NaOMe and solvent volumes 3–10 times that of the substrate [2].

Phase-Transfer Catalysis in the Synthesis

Starks Extraction Mechanism

Phase-transfer catalysis (PTC) revolutionized the synthesis by overcoming immiscibility challenges. The Starks mechanism involves quaternary ammonium or phosphonium salts (e.g., benzyltrimethylammonium chloride, BTMAC) shuttling methoxide ions from aqueous to organic phases [4]. This generates a lipophilic ion pair (Q⁺⁻OMe) that reacts with 1,3-bromochloropropane, significantly enhancing reaction kinetics [2] [4].

Makosza Interfacial Mechanism

In contrast, the Makosza mechanism posits that reactions occur at the liquid-liquid interface, where deprotonation and alkylation steps proceed without full ion transfer [4]. While debated, this model explains accelerated rates in systems with limited interfacial area.

Catalyst Selection and Optimization

BTMAC proved optimal among tested catalysts (tetrabutylammonium bromide, benzyltriethylammonium chloride), enabling 92% yields at 0.01–0.1 wt% loading [2]. Catalytic activity correlated with cation lipophilicity, which improved methoxide transfer efficiency.

Reaction Kinetics Under Phase-Transfer Conditions

PTC reduced reaction times from 24 hours (uncatalyzed) to 2–5 hours [2]. Arrhenius studies revealed activation energies of ~50 kJ/mol, with rate-limiting steps shifting from methoxide transfer to alkylation at higher temperatures (50–80°C) [2] [4].

Industrial-Scale Synthesis Strategies

Process Development Considerations

Large-scale production prioritizes cost-effective raw materials and solvent recovery. Benzene, despite toxicity, remains prevalent due to its low boiling point (80°C) and ease of separation from 1-chloro-3-methoxypropane (bp 110–112°C) [2]. Continuous-flow reactors are explored to mitigate exothermic risks during NaOMe addition.

Scale-up Challenges and Solutions

Key challenges include:

  • Byproduct Management: Sodium bromide (NaBr) precipitation requires efficient filtration to prevent reactor clogging.
  • Solvent Losses: Closed-loop systems recover >95% benzene via distillation [2].
  • Catalyst Recycling: BTMAC’s thermal stability allows reuse for 3–5 batches before activity drops below 80% [2].

Green Chemistry Approaches to Synthesis

Atom Economy Considerations

The 1,3-bromochloropropane route exhibits 84% atom economy, superior to classical methods (≤70%) [2]. Bromine and chlorine atoms are fully utilized, minimizing waste.

Solvent Selection Strategies

SolventEnvironmental ImpactBoiling Point (°C)Compatibility
BenzeneHigh toxicity80Optimal
CyclohexaneModerate81Acceptable
CPME*Low106Under study

*Cyclopentyl methyl ether.

Catalyst Recyclability

BTMAC’s ionic nature enables recovery via aqueous extraction, though industrial adoption remains limited due to decomposition at >100°C [2]. Immobilized catalysts on silica or polymers show promise for continuous processes.

XLogP3

1

Boiling Point

111.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

36215-07-3

Wikipedia

1-Chloro-3-methoxypropane

Dates

Modify: 2023-08-15

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